Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a lithium ion coordinated to a 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent like dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reactant concentrations, reaction time, and temperature. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research explores its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound’s structure and enhancing its biological activity. Specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid: The parent compound without the lithium ion.
Lithium 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate: A similar compound with different substitution patterns on the triazole ring.
Uniqueness
Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical and biological properties.
Properties
IUPAC Name |
lithium;2,5-dimethyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUXDROIHNGQOZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN(C(=N1)C(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219373-53-0 |
Source
|
Record name | lithium dimethyl-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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